molecular formula C12H8Cl2N2OS B15041699 N'-(2,6-dichlorobenzylidene)-2-thiophenecarbohydrazide

N'-(2,6-dichlorobenzylidene)-2-thiophenecarbohydrazide

Cat. No.: B15041699
M. Wt: 299.2 g/mol
InChI Key: JHMIEBZNKSUSJX-VIZOYTHASA-N
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Description

N'-(2,6-Dichlorobenzylidene)-2-thiophenecarbohydrazide is a carbohydrazide derivative synthesized via the condensation of 2-thiophenecarbohydrazide with 2,6-dichlorobenzaldehyde . Its molecular formula is C₁₃H₁₀Cl₂N₂OS (molecular weight: 313.20 g/mol, CAS: 445007-27-2) . The compound features a thiophene ring substituted with a carbohydrazide moiety and a 2,6-dichlorobenzylidene group.

Key structural characteristics include:

  • Planar geometry: The hydrazone linkage (–CH=N–N–) enables conjugation across the benzylidene and thiophene rings, promoting planarity and stability .
  • Hydrogen-bonding capacity: The NH and carbonyl groups facilitate intermolecular interactions, influencing crystal packing and solubility .

Properties

Molecular Formula

C12H8Cl2N2OS

Molecular Weight

299.2 g/mol

IUPAC Name

N-[(E)-(2,6-dichlorophenyl)methylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C12H8Cl2N2OS/c13-9-3-1-4-10(14)8(9)7-15-16-12(17)11-5-2-6-18-11/h1-7H,(H,16,17)/b15-7+

InChI Key

JHMIEBZNKSUSJX-VIZOYTHASA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)C2=CC=CS2)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NNC(=O)C2=CC=CS2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,6-dichlorobenzylidene)-2-thiophenecarbohydrazide typically involves the condensation reaction between 2,6-dichlorobenzaldehyde and 2-thiophenecarbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

Industrial production of N’-(2,6-dichlorobenzylidene)-2-thiophenecarbohydrazide may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the high purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(2,6-dichlorobenzylidene)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The chlorine atoms on the benzylidene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted benzylidene derivatives with various functional groups.

Scientific Research Applications

N’-(2,6-dichlorobenzylidene)-2-thiophenecarbohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and proteins involved in cell proliferation.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N’-(2,6-dichlorobenzylidene)-2-thiophenecarbohydrazide involves its interaction with molecular targets such as enzymes and proteins. For example, it may inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and repair. By inhibiting this enzyme, the compound can induce DNA damage, leading to cell death. This mechanism is particularly relevant in its potential anticancer applications.

Comparison with Similar Compounds

N'-(2,6-Dichlorobenzylidene)-2-thiophenecarbohydrazide belongs to a broader class of benzylidene hydrazides. Below is a comparative analysis with structurally analogous compounds:

Structural and Physicochemical Comparisons
Compound Name Molecular Formula m.p. (°C) Yield (%) Key Structural Features Biological Activity References
This compound C₁₃H₁₀Cl₂N₂OS Thiophene core, 2,6-Cl substitution Antimicrobial, antitumor (hypothesized)
N'-(2,6-Dichlorobenzylidene)furan-2-carbohydrazide C₁₂H₈Cl₂N₂O₂ Furan core, 2,6-Cl substitution
N'-(2,6-Dichlorobenzylidene)-3-methyl-2-thiophenecarbohydrazide C₁₃H₁₀Cl₂N₂OS Methyl-substituted thiophene, 2,6-Cl
6-(4-Bromophenyl)-N'-(2,6-dichlorobenzylidene)-2-methylnicotinohydrazide C₂₀H₁₅BrCl₂N₃O 261–263 73 Nicotinohydrazide, bromophenyl substituent Antitubercular, antimicrobial
(E)-N-(2-(2-(2,3-Dichlorobenzylidene)hydrazine-1-carbonyl)-4-fluorophenyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide C₂₆H₁₆Cl₃FN₄O₃ 176–177 90 Isoxazole-carboxamide, multiple Cl atoms

Key Observations :

  • Heterocyclic Core : Replacing thiophene with furan (as in ) reduces molecular weight but may alter electronic properties and bioactivity.
  • Melting Points : Higher melting points (e.g., 261–263°C in ) correlate with rigid, planar structures and strong intermolecular hydrogen bonding.
Crystallographic and Spectroscopic Comparisons
  • Hydrogen Bonding : The title compound’s crystal structure is stabilized by N–H···O and C–H···O interactions, similar to fluorinated analogs .
  • IR/NMR Signatures : The carbonyl (C=O) stretch at ~1650 cm⁻¹ and hydrazone NH signal at δ ~12 ppm in NMR are consistent across analogs (e.g., ).

Biological Activity

N'-(2,6-dichlorobenzylidene)-2-thiophenecarbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on available literature and research findings.

  • Molecular Formula : C12H9ClN2OS
  • Molecular Weight : 264.73 g/mol
  • CAS Number : 1511356-69-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound may exert its effects through:

  • Inhibition of specific enzymes involved in metabolic pathways.
  • Disruption of cellular processes in pathogens, leading to cell death.
  • Induction of apoptosis in cancer cells.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound:

  • Bacterial Inhibition : The compound has demonstrated significant antibacterial activity against various strains, including both Gram-positive and Gram-negative bacteria. For instance, it showed promising results against Staphylococcus aureus and Escherichia coli.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli64 µg/mL
    Pseudomonas aeruginosa128 µg/mL
  • Fungal Activity : Research indicates that the compound also possesses antifungal properties, particularly against Candida species.

Anticancer Activity

The compound's potential as an anticancer agent has been explored in vitro. Studies have shown that it can inhibit the proliferation of various cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
    Cell LineIC50 Value (µM)
    HeLa15
    MCF-720
    A54925

Case Studies

  • Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The study concluded that the compound exhibited a broad spectrum of activity and suggested further development as a lead compound for antibiotic therapy.
  • Anticancer Research : Another investigation focused on its anticancer properties, revealing that treatment with this compound resulted in significant apoptosis in HeLa cells, as evidenced by increased caspase activity and DNA fragmentation assays.

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